molecular formula C16H14ClN5O B2376126 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzamide CAS No. 1005306-02-4

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzamide

Cat. No.: B2376126
CAS No.: 1005306-02-4
M. Wt: 327.77
InChI Key: QOBZBQHOYWMFHT-UHFFFAOYSA-N
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Description

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzamide is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzamide typically involves the formation of the tetrazole ring followed by the attachment of the chlorophenyl and methylbenzamide groups. One common method involves the cyclization of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring. This is followed by a coupling reaction with 4-chlorobenzyl chloride and subsequent amidation with 4-methylbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization step and high-throughput purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzamide can undergo various chemical reactions including:

    Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions.

    Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of tetrazole N-oxides.

    Reduction: Formation of N-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties such as thermal stability or conductivity.

Comparison with Similar Compounds

Similar Compounds

    N-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide: Lacks the chlorine atom, leading to different reactivity and biological activity.

    N-((1-(4-bromophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzamide: Contains a bromine atom instead of chlorine, which can affect its chemical properties and interactions.

    N-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzamide: The methyl group on the phenyl ring can influence its steric and electronic properties.

Uniqueness

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzamide is unique due to the presence of the chlorophenyl group, which can enhance its reactivity and potential biological activity compared to its analogs. The combination of the tetrazole ring and the chlorophenyl group provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O/c1-11-2-4-12(5-3-11)16(23)18-10-15-19-20-21-22(15)14-8-6-13(17)7-9-14/h2-9H,10H2,1H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBZBQHOYWMFHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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